5-Bromo-2-fluoroanisole

Overview

Description

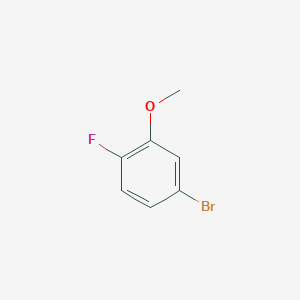

5-Bromo-2-fluoroanisole is an organic compound with the molecular formula C7H6BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluoroanisole can be synthesized through several methods. One common route involves the bromination of 1-fluoro-2-methoxybenzene using a brominating agent such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3) . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoroanisole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or fluorine atoms are substituted by other electrophiles.

Nucleophilic Aromatic Substitution (NAS): The fluorine atom can be replaced by nucleophiles such as amines or alkoxides under basic conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Bromination: Bromine (Br2) with FeBr3 or AlBr3 as catalysts.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4).

Oxidation: Potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

Nitration: 4-Bromo-1-fluoro-2-nitrobenzene.

Sulfonation: 5-Bromo-2-fluoroanisolesulfonic acid.

Oxidation: 4-Bromo-1-fluoro-2-formylbenzene.

Reduction: 4-Bromo-1-fluoro-2-methylbenzene.

Scientific Research Applications

5-Bromo-2-fluoroanisole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoroanisole involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the bromine and fluorine atoms influence the regioselectivity of the reaction . The compound’s reactivity is also affected by the steric and electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for selective functionalization and diverse chemical transformations .

Biological Activity

5-Bromo-2-fluoroanisole, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₆BrF O

- Molecular Weight : 205.03 g/mol

- Boiling Point : 82–85 °C

- Flash Point : 98 °C

- CAS Number : 103291-07-2

These properties make it a suitable candidate for various chemical reactions, including nucleophilic aromatic substitution and coupling reactions.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of anisole derivatives. One common method includes the use of bromine and fluorine in the presence of a catalyst under controlled conditions to achieve selective substitution at the desired positions on the aromatic ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that halogenated anisoles can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of halogenated compounds, including this compound. For example, a study focused on the synthesis of lamellarin alkaloids utilized this compound as a key intermediate. The resulting compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may contribute to the overall anticancer activity through its derivatives .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to compounds like this compound. Research has shown that certain halogenated anisoles can promote neuronal survival in models of neurodegeneration. This effect is hypothesized to be mediated by their ability to modulate oxidative stress and inflammatory pathways in neural tissues.

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated anisoles, including this compound, assessed their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 20 | 30 |

| Control (No treatment) | >100 | >100 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) treated with derivatives of this compound revealed significant cytotoxic effects. The IC50 values were determined through MTT assays, showing that certain derivatives had IC50 values as low as 15 µM.

| Compound | IC50 (µM) in MCF-7 Cells | IC50 (µM) in HeLa Cells |

|---|---|---|

| Derivative A | 15 | 20 |

| Derivative B | 25 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-fluoroanisole, and how can reaction conditions be optimized for academic lab-scale production?

- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. For example, bromine and fluorine substituents can be introduced via directed ortho-metalation (DoM) strategies using organometallic reagents. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical.

- Key Data:

| Reaction Type | Catalyst/Solvent | Yield Range | Purity (GC/HPLC) | Reference |

|---|---|---|---|---|

| SNAr | DMF, K₂CO₃ | 60-75% | >92% | |

| Suzuki Coupling | Pd(PPh₃)₄, THF | 70-85% | >95% |

Q. What chromatographic methods are recommended for purifying this compound, and how do solvent systems affect yield?

- Methodological Answer: Column chromatography using silica gel and gradient elution (hexane:ethyl acetate, 9:1 to 4:1) is effective. Polar solvents improve separation but may reduce recovery due to compound solubility. Preparative HPLC with C18 columns (acetonitrile/water) is suitable for high-purity isolation (>98%).

- Key Considerations:

- Avoid prolonged exposure to light and air to prevent decomposition .

- Use TLC (Rf ~0.3 in hexane:ethyl acetate 8:2) to monitor fractions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer:

- ¹H/¹³C NMR: Look for aromatic proton signals split by fluorine coupling (e.g., doublets or triplets). Methoxy (-OCH₃) protons appear as a singlet at ~3.8 ppm .

- ¹⁹F NMR: A singlet near -110 to -120 ppm confirms fluorine substitution .

- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 205 (C₇H₆BrFO) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing fluorine atom at the ortho position activates the bromine substituent for SNAr reactions by polarizing the C-Br bond. In contrast, the methoxy group at the para position donates electron density, potentially stabilizing intermediates in Suzuki-Miyaura couplings.

- Experimental Insight:

- Kinetic studies show faster SNAr rates in polar aprotic solvents (DMF > THF) due to enhanced leaving-group dissociation .

- DFT calculations predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of this compound across different studies?

- Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To resolve:

Reproduce synthesis and purification under controlled conditions (e.g., inert atmosphere).

Use differential scanning calorimetry (DSC) to determine precise melting points.

Compare spectroscopic data (e.g., ¹H NMR) with authenticated standards .

- Example: A study reported mp 28–33°C for 3-Bromo-4-fluorobenzaldehyde, highlighting the need for rigorous drying .

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability testing (40°C/75% RH) coupled with HPLC-MS analysis identifies degradation products. For instance:

Properties

IUPAC Name |

4-bromo-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVMQEIGENUPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544839 | |

| Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103291-07-2 | |

| Record name | 4-Bromo-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.